molecular formula C15H19N3O3 B2762838 6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid CAS No. 1181286-99-6

6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid

Cat. No.: B2762838
CAS No.: 1181286-99-6
M. Wt: 289.335
InChI Key: FSWAHQLLMKUTKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid is a synthetic organic compound featuring a 2-methylimidazo[1,2-a]pyridine core linked via a carboxamide group to a hexanoic acid side chain. The imidazo[1,2-a]pyridine moiety is a bicyclic heteroaromatic system known for its pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

6-[(2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-11-14(18-10-6-4-7-12(18)17-11)15(21)16-9-5-2-3-8-13(19)20/h4,6-7,10H,2-3,5,8-9H2,1H3,(H,16,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWAHQLLMKUTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Differences

The target compound shares the 2-methylimidazo[1,2-a]pyridine scaffold with analogs but differs in the substituent attached to the carboxamide group:

Compound Name / ID () Substituent at Carboxamide Group Key Functional Groups
Compound 10 Methyl 4-(methyl)benzoate Aromatic ester
Compound 11 4-(Methoxybenzyl)pyridine-2-carboxylic acid Aromatic carboxylic acid, methoxy group
Compound 12 4-Methoxybenzyl Methoxy-substituted benzyl
Target Compound Hexanoic acid Aliphatic carboxylic acid

The hexanoic acid chain in the target compound introduces a flexible, hydrophilic aliphatic tail, contrasting with the rigid aromatic or ester-containing substituents in analogs. This structural variation impacts physicochemical properties such as logP (lipophilicity) and solubility (Table 1).

Physicochemical Properties

Table 1: Comparative Physicochemical Properties

Property Compound 10 Compound 11 Compound 12 Target Compound (Predicted)
Molecular Weight ~380 g/mol ~420 g/mol ~350 g/mol ~350 g/mol
logP High (~3.5) Moderate (~2.0) Moderate (~2.5) Low (~1.2)
Aqueous Solubility Low Moderate Low High

The hexanoic acid substituent in the target compound reduces logP significantly compared to aromatic analogs, favoring aqueous solubility. This aligns with trends observed in carboxylic acid derivatives versus esters or aromatic systems .

NMR Spectral Analysis

provides ¹H-NMR data for analogs, highlighting shifts influenced by substituents:

  • Methyl Protons: Compound 10: 2.67 ppm (s, 3H, methyl on imidazo ring) . Target Compound: Expected similar methyl signal (~2.6–2.7 ppm) but additional signals for hexanoic acid protons (e.g., δ 1.2–1.6 ppm for aliphatic CH₂ groups).
  • Amide and Linker Protons :

    • Compound 11 : 4.76 ppm (d, J=6.0 Hz, 2H, -CH₂-NH-) .
    • Target Compound: Likely similar amide proton signals (~6.1–6.2 ppm, brs) but distinct aliphatic chain signals.

Biological Activity

6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid (CAS Number: 1181286-99-6) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound belongs to the class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological effects, including antimicrobial and antitumor properties. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, pharmacological applications, and relevant case studies.

  • Molecular Formula : C15H19N3O3
  • Molecular Weight : 289.33 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds in this class can inhibit key enzymes and receptors involved in various cellular processes. For instance, they may act as inhibitors of the cytochrome bc1 complex in Mycobacterium tuberculosis, which is essential for ATP synthesis and bacterial survival .

Antimicrobial Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as anti-tuberculosis agents. In particular, compounds structurally related to this compound have shown significant activity against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (MIC values ranging from 0.05 to 1.5 μM) .

Pharmacokinetic Properties

Preliminary pharmacokinetic studies suggest favorable profiles for compounds in this series:

  • Plasma Protein Binding : High binding rates were observed (99.89% in humans).
  • CYP Enzyme Inhibition : Moderate inhibition of CYP isoforms was noted, with CYP3A4 showing the highest inhibition at 52.2% at a concentration of 10 μM .

Case Studies

Several case studies have evaluated the efficacy of imidazo[1,2-a]pyridine derivatives in clinical settings:

  • Study on Anti-Tuberculosis Activity :
    • Objective : To assess the efficacy of novel derivatives against Mycobacterium tuberculosis.
    • Findings : Compounds with structural modifications similar to this compound demonstrated improved activity compared to traditional treatments like isoniazid, indicating their potential as new therapeutic agents against TB .
  • Pharmacokinetic Evaluation :
    • Objective : To determine the ADME (Absorption, Distribution, Metabolism, Excretion) properties.
    • Results : The compound exhibited high stability in liver microsomes and low hepatocyte degradation after two hours, suggesting good metabolic stability which is crucial for drug development .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaActivity Against TBComments
Compound 15C15H19N3O3MIC = 0.10 – 0.19 μMHighly effective against H37Rv strain
Compound 16C15H19N3O3MIC = 0.05 – 1.5 μMEffective against MDR/XDR strains
IsoniazidC6H6N4OMIC = 0.25 – 0.5 μMStandard treatment for TB

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via coupling reactions between 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives and hexanoic acid precursors. Use carbodiimide-based coupling agents (e.g., EDCl or DCC) with HOBt to activate the carboxylic acid group. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Reaction optimization should focus on solvent polarity (DMF or DCM), temperature (0–25°C), and stoichiometric ratios (1:1.2 amine:carboxylic acid) to improve yields .

Q. How can structural integrity and purity be validated for this compound?

  • Methodological Answer : Employ orthogonal analytical techniques:

  • NMR (¹H/¹³C): Confirm the presence of the hexanoic acid chain (δ ~1.3–1.6 ppm for methylene protons) and imidazopyridine aromatic protons (δ ~7.0–8.5 ppm).
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%).
  • Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak [M+H]⁺ .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC assays against Gram-positive/negative bacteria). For anticancer potential, conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., cisplatin for cytotoxicity) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer : Synthesize derivatives with modifications to:

  • Imidazopyridine core : Introduce electron-withdrawing groups (e.g., fluoro at position 6) to modulate electronic effects .
  • Hexanoic acid linker : Vary chain length (C4–C8) or introduce branching to study steric effects.
  • Amide bond : Replace with ester or sulfonamide groups to assess hydrolytic stability.
    Test derivatives in dose-response assays (e.g., kinase inhibition profiling) to correlate structural changes with activity .

Q. What computational strategies can predict binding modes with target proteins?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of relevant targets (e.g., EGFR kinase or bacterial topoisomerases). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Use free-energy perturbation (FEP) to quantify contributions of key substituents .

Q. How to resolve contradictions in biological data across different assay platforms?

  • Methodological Answer : Apply orthogonal assays to confirm activity. For example, if cytotoxicity is observed in MTT but not in trypan blue exclusion assays, investigate mitochondrial interference. Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify off-target effects. Cross-validate with in vivo models (e.g., zebrafish xenografts) .

Q. What strategies enhance metabolic stability for in vivo applications?

  • Methodological Answer :

  • Block metabolic hotspots : Introduce deuterium at α-positions of the hexanoic acid chain to slow CYP450-mediated oxidation.
  • Prodrug approach : Mask the carboxylic acid as an ester (e.g., ethyl ester) for improved bioavailability.
  • Microsomal stability assays : Use liver microsomes (human/rat) with LC-MS quantification of parent compound degradation .

Q. How to analyze conformational flexibility and its impact on target binding?

  • Methodological Answer : Perform X-ray crystallography of the compound bound to its target (e.g., co-crystallized with a kinase). Alternatively, use solution-state NMR (²D NOESY) to study free ligand conformations. Compare with computational ensembles from Gaussian-based conformational searches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.